4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
- 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the following properties:
- Chemical Name: 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide
- Molecular Formula: C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>S<sub>2</sub>
- Molecular Weight: 240.32 g/mol
- CAS Number: 57600-04-1
- Structure:
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate precursors under specific conditions. Further details on the synthetic route would require access to specific research papers or patents.
Molecular Structure Analysis
- The molecular structure consists of a triazole ring (1,2,4-triazole) fused with a phenyl group and a thienyl group. The sulfur atom is part of the thienyl moiety.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including substitution, oxidation, and reduction. Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., DMSO).
- Melting Point : Varies based on the crystalline form.
- Boiling Point : Not readily available.
- Stability : Stable under standard conditions.
Scientific Research Applications
Physical Chemistry and Functional Materials
- Summary of the Application : This compound was synthesized and characterized using experimental and theoretical methods . The molecule was designed, optimized, and characterized with a theoretical first principle method .
- Methods of Application or Experimental Procedures : The molecule was synthesized using an experimental method and later characterized using spectroscopic methods . It was then designed, optimized, and characterized with a theoretical first principle method .
- Results or Outcomes : The results were compared, and the molecule was solvated with polar and non-polar solvents to see the effect of their interaction and changes that occurred in the spectroscopic results .
Medical Chemistry
- Summary of the Application : 1,2,4-triazole derivatives have been used as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
- Methods of Application or Experimental Procedures : The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans .
- Results or Outcomes : The designed 1,2,4-triazole derivatives act as aromatase inhibitors .
Organic and Medicinal Synthesis
- Summary of the Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods of Application or Experimental Procedures : The synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles were reported from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
- Results or Outcomes : All of 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .
Organic and Medicinal Synthesis
- Summary of the Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods of Application or Experimental Procedures : The synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles were reported from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
- Results or Outcomes : All of 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .
Safety And Hazards
- No specific safety hazards are reported for this compound. However, always handle chemicals with proper precautions and refer to safety data sheets (SDS) for detailed safety information.
Future Directions
- Investigate its potential applications in drug discovery, materials science, or other fields.
- Explore its biological activity and evaluate its potential as a therapeutic agent.
Please note that the information provided here is based on available data, and further research is recommended for a comprehensive understanding. For detailed analysis, consult relevant scientific literature12. 🌟
properties
IUPAC Name |
4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZDETZAWGOQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350257 | |
Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
57600-04-1 | |
Record name | 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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